4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide are not available, it’s worth noting that thiazole and sulfonamide groups, which are part of this molecule, are known for their antibacterial activity .Scientific Research Applications
Anticancer Activity
4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide: has been evaluated for its potential as an anticancer agent. Studies have shown that related compounds exhibit potent inhibitory activities against various cancer cell lines, such as MCF-7 and HCT-116 . These compounds can induce apoptosis, which is a programmed cell death crucial for stopping the proliferation of cancer cells.
Antimicrobial and Antifungal Properties
Compounds with a similar structure have been synthesized and tested for their antimicrobial and antifungal activities . The presence of the thiazole ring and the methylsulfanyl group could contribute to these properties, making it a candidate for developing new antimicrobial agents.
Safety And Hazards
The safety and hazards associated with 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide are not well-documented. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Future Directions
properties
IUPAC Name |
4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQNXZLDCEBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide |
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